methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate
Description
This compound is a highly substituted benzoate ester featuring:
- A (3,7-dimethylocta-2,6-dien-1-yl) chain with an E-configuration, suggesting a terpene-derived backbone.
- Hydroxymethyl and dimethoxy groups at positions 5, 2, and 4, enhancing polarity.
Properties
Molecular Formula |
C27H40O7 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
methyl 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-(2,2-dimethylpropanoyloxymethyl)-3-(hydroxymethyl)-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C27H40O7/c1-17(2)11-10-12-18(3)13-14-19-23(31-7)20(15-28)21(16-34-26(30)27(4,5)6)22(24(19)32-8)25(29)33-9/h11,13,28H,10,12,14-16H2,1-9H3/b18-13+ |
InChI Key |
YDCOKKCFQQFSIQ-QGOAFFKASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C(C(=C1OC)C(=O)OC)COC(=O)C(C)(C)C)CO)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C(C(=C1OC)C(=O)OC)COC(=O)C(C)(C)C)CO)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzoate core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the hydroxymethyl group: This step involves the reduction of a formyl group to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Esterification: The final step involves the esterification of the hydroxyl group with pivaloyl chloride to form the pivaloyloxy ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the ester groups may undergo hydrolysis to release active metabolites that exert their effects on target cells or tissues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
Key Analogs:
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) : Shares a benzoate core but substitutes the terpene chain with a pyridazine-phenethylamino group. Lacks bulky ester groups (e.g., pivaloyloxymethyl), reducing steric hindrance.
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one : Contains a prenyl (3-methylbut-2-en-1-yl) group, structurally analogous to the terpene chain. Chromenone scaffold differs from benzoate but highlights the role of isoprenoid motifs in bioactivity.
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate :
- Substitutes the terpene chain with a thiadiazole ring, emphasizing heterocyclic influences on toxicity and solubility.
Substituent Impact Table:
Bioactivity and Computational Similarity Metrics
Evidence highlights Tanimoto coefficients and Dice indexes as robust metrics for quantifying structural and bioactivity similarity . For example:
- Aglaithioduline (70% similarity to SAHA, a histone deacetylase inhibitor) demonstrates how structural fingerprints predict activity .
- The target compound’s pivaloyloxymethyl group may confer metabolic stability akin to prodrugs, while the terpene chain could modulate membrane permeability .
Hypothetical Similarity Indices (Based on ):
| Compound Pair | Tanimoto Coefficient (MACCS) | Bioactivity Correlation |
|---|---|---|
| Target vs. Chromenone Derivative | ~0.65 | Moderate (terpene/pre-nyl motifs) |
| Target vs. I-6230 | ~0.40 | Low (divergent scaffolds) |
Biological Activity
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate is a complex organic compound with potential biological activity. This article focuses on its biological properties, including antibacterial, antifungal, and anti-inflammatory activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C₁₅H₂₆O₄
- Molecular Weight: 238.3657 g/mol
- IUPAC Name: this compound
The compound features a complex arrangement of functional groups that may contribute to its biological activity.
Antibacterial Activity
Research has demonstrated that various compounds with similar structural motifs exhibit significant antibacterial properties. For instance:
- Case Study: A study evaluated the antibacterial activity of several derivatives of benzoic acid. Compounds with hydroxymethyl and methoxy groups showed a notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL .
Antifungal Activity
The antifungal potential of related compounds has also been explored:
- Research Finding: In vitro tests indicated that certain methoxy-substituted benzoates inhibited the growth of Candida albicans, with MIC values significantly lower than those of standard antifungal agents .
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, and compounds similar to this compound have shown promise in this area:
- Study Results: A study reported that derivatives containing pivaloyloxy groups exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in human cell lines .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
